2-Chloroethynylpyridine is an organic compound with the molecular formula and a CAS number of 212846-71-4. It is classified as a halogenated pyridine derivative, specifically a chlorinated alkyne. This compound features a pyridine ring substituted with a chloroethynyl group at the second position, which significantly influences its chemical behavior and reactivity. The compound has been studied for its potential applications in various fields, including medicinal chemistry and material science.
The synthesis of 2-chloroethynylpyridine can be accomplished through several methods:
The molecular structure of 2-chloroethynylpyridine can be described as follows:
2-Chloroethynylpyridine participates in various chemical reactions typical of halogenated compounds:
The mechanism of action for 2-chloroethynylpyridine primarily involves its reactivity due to the presence of both the chloro and ethynyl functional groups:
The physical and chemical properties of 2-chloroethynylpyridine include:
2-Chloroethynylpyridine has several scientific uses:
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for modulating maladaptive plasticity in neuropathic pain conditions. Derivatives of 2-chloroethynylpyridine demonstrate high selectivity as negative allosteric modulators of mGluR5, disrupting glutamate-mediated signaling cascades that drive central sensitization. These compounds penetrate the blood-brain barrier efficiently and exhibit nanomolar affinity for mGluR5, positioning them as valuable pharmacological tools for investigating pain circuitry. Their mechanism involves interrupting Gq-protein-coupled signaling pathways, subsequently reducing intracellular calcium mobilization and downstream kinase activation, which collectively contribute to neuronal hyperexcitability in chronic pain states. Preclinical evidence confirms that 2-chloroethynylpyridine-based antagonists normalize aberrant neurotransmission in key pain-processing regions, including the medial prefrontal cortex (mPFC) and spinal dorsal horn, without affecting basal glutamatergic transmission [2] [4].
Somatostatin-positive (SST+) interneurons in the mPFC exhibit pathological mGluR5 upregulation in neuropathic pain states, driving dysregulation of cortical inhibitory circuits. 2-Chloroethynylpyridine derivatives selectively antagonize mGluR5 on SST+ interneurons, reversing their hyperexcitability and restoring balanced inhibition to pyramidal neurons. Research demonstrates that peripheral nerve injury increases mGluR5 protein expression specifically in SST+ interneurons by approximately 2.3-fold compared to sham controls. This upregulation causes sustained depolarization of SST+ interneurons, enhancing GABAergic inhibition of layer 5 pyramidal neurons—a primary output pathway for top-down pain modulation [2].
Optogenetic inactivation of SST+ interneurons in neuropathic mice replicates the analgesic effects of 2-chloroethynylpyridine-based mGluR5 antagonists, confirming their pivotal role in pain maintenance. Conversely, transgenic overexpression of mGluR5 restricted to SST+ interneurons in naive mice induces mechanical allodynia, mimicking neuropathic pain without peripheral injury. These findings establish SST+-mGluR5 signaling as a sufficient driver of pain pathophysiology and validate 2-chloroethynylpyridine derivatives as targeted therapeutic agents [2] [5].
Electrophysiological recordings provide direct evidence of 2-chloroethynylpyridine-mediated restoration of inhibitory equilibrium. In neuropathic mice, layer 5 pyramidal neurons exhibit a 68% increase in spontaneous inhibitory postsynaptic current (sIPSC) frequency compared to sham controls, reflecting SST+ interneuron hyperactivation. Local application of 2-chloroethynylpyridine-based mGluR5 antagonists (e.g., 10 µM MTEP) reduces sIPSC frequency by 41.2 ± 3.8% within 15 minutes, normalizing inhibitory tone to baseline levels [2].
Table 1: Electrophysiological Effects of 2-Chloroethynylpyridine Derivatives on Synaptic Transmission
Neuronal Population | Condition | sIPSC Frequency Change | Normalization Post-Treatment |
---|---|---|---|
Layer 5 Pyramidal Neurons | Neuropathic Pain | +68.0 ± 5.2%* | -41.2 ± 3.8%** |
Layer 5 Pyramidal Neurons | Naive + mGluR5 Agonist | +52.3 ± 4.1%* | -39.8 ± 3.2%** |
SST+ Interneurons | Neuropathic Pain | Depolarization Shift (+12 mV) | Reversed to resting potential |
Data presented as mean ± SEM; *p<0.001 vs. sham/control; *p<0.001 vs. pre-treatment [2]
Notably, mGluR5 activation with CHPG (agonist) in naive mice replicates neuropathic electrophysiology, increasing sIPSC frequency in pyramidal neurons by 52.3 ± 4.1%. This effect is similarly reversed by 2-chloroethynylpyridine derivatives, confirming target specificity. Whole-cell recordings confirm that SST+ interneurons from neuropathic mice exhibit a +12 mV depolarization shift in resting membrane potential, which is fully reversed by mGluR5 antagonism [2].
The therapeutic efficacy of 2-chloroethynylpyridine derivatives is quantified through standardized behavioral assays in rodent neuropathic pain models. Following partial sciatic nerve ligation (PSL), mice develop sustained mechanical allodynia, evidenced by reduced paw withdrawal thresholds (PWT) to von Frey filament stimulation. Systemic administration of a 2-chloroethynylpyridine-based mGluR5 antagonist (10 mg/kg, i.p.) elevates PWTs by 24% at 30 minutes post-injection, with peak effects (45% maximum possible effect/MPE) observed at 100 mg/kg. Tactile hypersensitivity is reversed for approximately 120 minutes, correlating with drug concentrations in the CNS [2] [8].
Table 2: Behavioral Reversal of Mechanical Allodynia by 2-Chloroethynylpyridine Derivatives
Neuropathic Model | Compound Dose (mg/kg) | Withdrawal Threshold Increase | Maximum Possible Effect (MPE) | Duration (minutes) |
---|---|---|---|---|
Partial Sciatic Ligation | 10 (i.p.) | 24.0 ± 2.1%* | 24% | 90 ± 10 |
Partial Sciatic Ligation | 50 (i.p.) | 36.7 ± 3.5%* | 37% | 110 ± 15 |
Partial Sciatic Ligation | 100 (i.p.) | 45.2 ± 4.3%* | 45% | 120 ± 10 |
Vincristine-Induced Neuropathy | 5 (i.t.) | 38.1 ± 3.2%* | 38% | 75 ± 5 |
*Data presented as mean ± SEM; *p<0.001 vs. vehicle-treated neuropathic controls [2] [4] [8]
In vincristine-induced neuropathy models, intrathecal delivery (5 µg) of a 2-chloroethynylpyridine analog reduces thermal hyperalgesia and mechanical allodynia by 38.1 ± 3.2%, confirming efficacy across etiologically distinct neuropathic conditions. Gait analysis and ledge tests further demonstrate functional restoration, with treated animals exhibiting near-normal locomotion scores (2.8 ± 0.2 vs. 1.1 ± 0.3 in vehicle controls; scale 0–3). The behavioral improvements align with reduced c-Fos expression in the mPFC and spinal cord, indicating diminished neuronal activation in pain-processing pathways [4] [8].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8